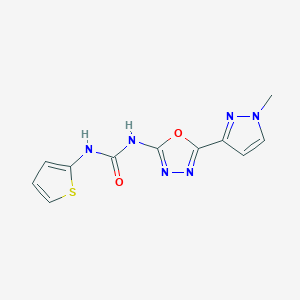![molecular formula C20H23N5O B2748637 6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380043-73-0](/img/structure/B2748637.png)
6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a tetrahydrocinnoline group, a piperidine group, and a pyridine group. Tetrahydrocinnoline is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrocinnoline, piperidine, and pyridine groups would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the tetrahydrocinnoline, piperidine, and pyridine rings, as well as the carbonitrile group . These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially make the compound basic, and the carbonitrile group could contribute to its polarity .Applications De Recherche Scientifique
Synthesis Techniques
The research into compounds related to "6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile" involves diverse synthesis techniques. For instance, a study highlighted the synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines through reactions involving 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, showcasing a method to obtain fused pyridine systems with potential chemical applications (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
Characterization and Molecular Docking Studies
The characterization of pyridine derivatives and their interactions with biological targets has been explored, providing insights into their structural and functional properties. A study on pyridine derivatives including "4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile" and others, detailed their synthesis, structural characterization through spectroscopic methods, and molecular docking studies indicating their potential as inhibitors for specific enzymes, suggesting a pathway for developing therapeutic agents (Venkateshan, M., Priya, R. V., Muthu, M., Suresh, J., & Kumar, R., 2019).
Potential Antimicrobial and Anticancer Applications
Several studies have examined the antimicrobial and anticancer properties of compounds structurally similar to the specified chemical. For example, derivatives of pyrimidine carbonitrile showed significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Bhat, R., & Begum, N., 2021). Another study highlighted the anti-cancerous properties of synthesized substituted chromene compounds, including analgesic and anticonvulsant activities, opening avenues for pharmacological applications in cancer treatment (Abdelwahab, A., & Fekry, S. A. H., 2022).
Green Chemistry and Synthesis
Research into environmentally friendly synthesis methods for related compounds has also been conducted. An efficient, green media-based synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H-pyrano[3, 2-c]pyridine-3-carbonitriles was developed, showcasing the application of green chemistry principles in the synthesis of complex organic compounds (Balalaie, S., Mehrazar, M., & Haghighatnia, Y., 2013).
Orientations Futures
Propriétés
IUPAC Name |
6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-13-17-5-3-7-19(22-17)25-10-8-15(9-11-25)14-26-20-12-16-4-1-2-6-18(16)23-24-20/h3,5,7,12,15H,1-2,4,6,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNRWTUHXKUSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B2748554.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2748558.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)


![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)


![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)